molecular formula C19H17N5O5 B11495046 methyl 3-{2-[(5-carbamoyl-2-phenyl-2H-1,2,3-triazol-4-yl)amino]-2-oxoethoxy}benzoate

methyl 3-{2-[(5-carbamoyl-2-phenyl-2H-1,2,3-triazol-4-yl)amino]-2-oxoethoxy}benzoate

Cat. No.: B11495046
M. Wt: 395.4 g/mol
InChI Key: NNKANYXIIPQFJN-UHFFFAOYSA-N
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Description

METHYL 3-{[(5-CARBAMOYL-2-PHENYL-2H-1,2,3-TRIAZOL-4-YL)CARBAMOYL]METHOXY}BENZOATE is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its complex structure, which includes a benzoate ester, a triazole ring, and carbamoyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(5-CARBAMOYL-2-PHENYL-2H-1,2,3-TRIAZOL-4-YL)CARBAMOYL]METHOXY}BENZOATE typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then subjected to further functionalization to introduce the carbamoyl and benzoate groups. The final step involves esterification to form the methyl benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(5-CARBAMOYL-2-PHENYL-2H-1,2,3-TRIAZOL-4-YL)CARBAMOYL]METHOXY}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbamoyl groups to amines.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

METHYL 3-{[(5-CARBAMOYL-2-PHENYL-2H-1,2,3-TRIAZOL-4-YL)CARBAMOYL]METHOXY}BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 3-{[(5-CARBAMOYL-2-PHENYL-2H-1,2,3-TRIAZOL-4-YL)CARBAMOYL]METHOXY}BENZOATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The carbamoyl groups may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid: Shares the triazole ring but differs in functional groups.

    5-Carbamoyl-2-Phenyl-2H-1,2,3-Triazole: Similar core structure with variations in substituents.

    Methyl 2-Phenyl-2H-1,2,3-Triazole-4-Carboxylate: Another ester derivative with a different substitution pattern.

Uniqueness

METHYL 3-{[(5-CARBAMOYL-2-PHENYL-2H-1,2,3-TRIAZOL-4-YL)CARBAMOYL]METHOXY}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N5O5

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 3-[2-[(5-carbamoyl-2-phenyltriazol-4-yl)amino]-2-oxoethoxy]benzoate

InChI

InChI=1S/C19H17N5O5/c1-28-19(27)12-6-5-9-14(10-12)29-11-15(25)21-18-16(17(20)26)22-24(23-18)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,20,26)(H,21,23,25)

InChI Key

NNKANYXIIPQFJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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